molecular formula C24H36ClNO2 B068050 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride CAS No. 175136-32-0

1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride

Cat. No. B068050
M. Wt: 406 g/mol
InChI Key: XAAPDJDEQUCOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride” is a novel substance that has been reported to have antifungal activity . It belongs to the field of organic chemistry .

Physical and Chemical Properties The molecular formula of this compound is C24H36ClNO2 . It has a molecular weight of 406.00100 . The compound has a boiling point of 530.1ºC at 760mmHg and a melting point of 249ºC . The exact mass is 405.24300 .

Scientific Research Applications

Application 1: Antifungal Research

  • Results or Outcomes: The compound was found to exceed the antifungal action of a known preparation, fluconazole (diflazone), against Microsporum canis and three strains of mold fungi (Fusarium oxysporum 50575, Aspergillus niger 474, Mucor circinellaides 001959 Z) .

Safety And Hazards

The Material Safety Data Sheet (MSDS) indicates that this compound may cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact with eyes or skin, it’s recommended to flush with plenty of water and get medical aid . It’s also advised to avoid breathing dust, vapor, mist, or gas and to store the compound in a cool, dry place in a tightly closed container .

properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2.ClH/c26-22(16-25-8-2-1-3-9-25)17-27-23-6-4-21(5-7-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h4-7,18-20,22,26H,1-3,8-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAPDJDEQUCOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379634
Record name 1-(Piperidin-1-yl)-3-[4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenoxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride

CAS RN

175136-32-0
Record name α-[(4-Tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]-1-piperidineethanol hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Piperidin-1-yl)-3-[4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenoxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chen, M Zhu, Y Liu, Z Yang, H Li, H Mu, S Liu… - Science of The Total …, 2023 - Elsevier
Perfluorobutanesulfonate (PFBS), an alternative to perfluorooctanesulfonate (PFOS), has raised many health concerns. However, PFBS toxicity in the mammalian gut remains unclear. …
Number of citations: 4 www.sciencedirect.com

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